1. Neurofibromatoses therapeutic agents and screening for same. By Fernandez-Valle, Cristina. From PCT Int. Appl. (2013), WO 2013138463 A1 20130919.
2. Methods of treating cancer via modulation of deoxythymidylate kinase (DTYMK) and checkpoint kinase-1 (CHK1). By Wong, Kwok-Kin; Liu, Yan. From PCT Int. Appl. (2013), WO 2013103836 A2 20130711.
3. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation. By Hermanson, Spencer B.; Carlson, Coby B.; Riddle, Steven M.; Zhao, Jing; Vogel, Kurt W.; Nichols, R. Jeremy; Bi, Kun. From PLoS One (2012), 7(8), e43580. ,
4. Exploring protein kinase inhibitors. Unveiling gemcitabine resistance in pancreatic cancer. Comments. By Kim, Yeon Jeong; Hong, Young Bin; Cho, Chi Heum; Seong, Yeon-Sun; Bae, Insoo. From Pancreas (Hagerstown, MD, United States) (2012), 41(5), 804-805. ,
5. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. By Jester, Benjamin W.; Gaj, Alicia; Shomin, Carolyn D.; Cox, Kurt J.; Ghosh, Indraneel. From Journal of Medicinal Chemistry (2012), 55(4), 1526-1537. ,
6. Novel combinations including a CENP-E inhibitor as cancer treatments. By Weber, Barbara; Wooster, Richard F.. From PCT Int. Appl. (2011), WO 2011031308 A1 20110317.
7. Postprocessing of Protein-Ligand Docking Poses Using Linear Response MM-PB/SA: Application to Wee1 Kinase Inhibitors. By Wichapong, Kanin; Lawson, Michael; Pianwanit, Somsak; Kokpol, Sirirat; Sippl, Wolfgang. From Journal of Chemical Information and Modeling (2010), 50(9), 1574-1588.
8. RNAi screening of the kinome identifies modulators of cisplatin response in ovarian cancer cells. By Arora, Shilpi; Bisanz, Kristen M.; Peralta, Lourdes A.; Basu, Gargi D.; Choudhary, Ashish; Tibes, Raoul; Azorsa, David O.. From Gynecologic Oncology (2010), 118(3), 220-227.
9. A Coiled-Coil Enabled Split-Luciferase Three-Hybrid System: Applied Toward Profiling Inhibitors of Protein Kinases. By Jester, Benjamin W.; Cox, Kurt J.; Gaj, Alicia; Shomin, Carolyn D.; Porter, Jason R.; Ghosh, Indraneel. From Journal of the American Chemical Society (2010), 132(33), 11727-11735.
10. Receptor-based 3D-QSAR studies of checkpoint Wee1 kinase inhibitors. By Wichapong, Kanin; Lindner, Marc; Pianwanit, Somsak; Kokpol, Sirirat; Sippl, Wolfgang. From European Journal of Medicinal Chemistry (2009), 44(4), 1383-1395.
11. Improvement of multivariate image analysis applied to quantitative structure-activity relationship (QSAR) analysis. By using wavelet-principal component analysis ranking variable selection and least-squares support vector machine regression: QSAR study of checkpoint kinase WEE1 inhibitors. By Cormanich, Rodrigo A.; Goodarzi, Mohammad; Freitas, Matheus P.. From Chemical Biology & Drug Design (2009), 73(2), 244-252.
12. Computer Simulations Reveal a Novel Nucleotide-Type Binding Orientation for Ellipticine-Based Anticancer c-kit Kinase Inhibitors. By Thompson, Damien; Miller, Charlotte; McCarthy, Florence O.. From Biochemistry (2008), 47(39), 10333-10344.
13. Synthesis and structure-activity relationships of N-6 substituted analogues of 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of Wee1 and Chk1 checkpoint kinases. By Smaill, Jeff B.; Baker, Edward N.; Booth, R. John; Bridges, Alexander J.; Dickson, James M.; Dobrusin, Ellen M.; Ivanovic, Ivan; Kraker, Alan J.; Lee, Ho H.; Lunney, Elizabeth A.; et al. From European Journal of Medicinal Chemistry (2008), 43(6), 1276-1296.
14. 3D-QSAR studies of Checkpoint Kinase Weel inhibitors based on molecular docking, CoMFA and CoMSIA. By Yi, Ping; Fang, Xin; Qiu, Minghua. From European Journal of Medicinal Chemistry (2008), 43(5), 925-938. , DOI:10.1016/j.ejmech.2007.06.021
15. 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione Inhibitors of the Checkpoint Kinase Wee1. Structure-Activity Relationships for Chromophore Modification and Phenyl Ring Substitution. By Palmer, Brian D.; Thompson, Andrew M.; Booth, R. John; Dobrusin, Ellen M.; Kraker, Alan J.; Lee, Ho H.; Lunney, Elizabeth A.; Mitchell, Lorna H.; Ortwine, Daniel F.; Smaill, Jeff B.; et al. From Journal of Medicinal Chemistry (2006), 49(16), 4896-4911. , DOI:10.1021/jm0512591
16. Structure and Inhibition of the Human Cell Cycle Checkpoint Kinase, Wee1A Kinase. By Squire, Christopher J.; Dickson, James M.; Ivanovic, Ivan; Baker, Edward N.. From Structure (Cambridge, MA, United States) (2005), 13(4), 541-550.
17. Modified human Wee1 kinase, crystals of peptide/inhibitor complexes containing such modified Wee1, and methods of use in the design and screening of Wee1 modulators. By Baker, Edward Neill; Booth, Richard John; Kraker, Alan J.; Ortwine, Daniel Fred; Dickson, James Michael Jeremy; Ivanovic, Ivan; Squire, Christopher John. From U.S. Pat. Appl. Publ. (2005), US 20050037476 A1 20050217.
18. Preparation of pyrrolocarbazoles, benzofuroisoindoles, and azacyclopentafluorenes inhibitors of checkpoint kinases WEE1 and CHK1. By Booth, Richard John; Denny, William Alexander; Dobrusin, Ellen Myra; Kraker, Alan John; Mitchell, Lorna Helen; Smaill, Jeffrey Bruce; Thompson, Andrew Mark; Lee, Ho Huat; Mccarthy, Florence Oliver Joseph; Palmer, Brian Desmond. From PCT Int. Appl. (2003), WO 2003091255 A1 20031106.